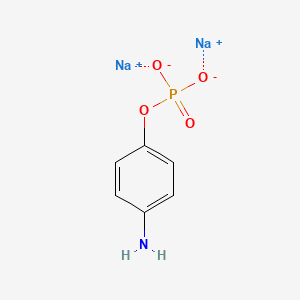

4-Aminophenyl phosphate disodium

Description

Historical Context of Aminophenyl Phosphate (B84403) Derivatives in Biochemical Research

The use of aminophenyl phosphate derivatives in biochemical research is part of a broader history of developing substrates for enzyme assays. The fundamental principle involves a substance that is chemically transformed by an enzyme into a detectable product. Early in the history of enzymology, researchers sought stable, non-radioactive substrates that could produce a colored or electrochemically active product upon enzymatic reaction.

In this context, derivatives of phenyl phosphate emerged as valuable tools. The introduction of an amino group to the phenyl ring, creating aminophenyl phosphates, offered specific advantages. These derivatives, including 4-aminophenyl phosphate, have been instrumental in the development of sensitive immunoassays and other detection methods. Their utility is highlighted in studies comparing different enzyme substrates, where factors like stability, reaction kinetics, and the ease of detection of the resulting product are critical. For instance, research has compared 4-aminophenyl phosphate with other substrates like 1-naphthyl phosphate for use in amperometric immunosensors, demonstrating its efficacy in specific applications. lktlabs.com

Fundamental Principles of Enzymatic Dephosphorylation and Detection in Research Systems

Dephosphorylation is a fundamental biochemical process involving the removal of a phosphate group from a molecule by a class of enzymes called phosphatases. wikipedia.org This process is the reverse of phosphorylation, and together, these two reactions play a crucial role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and protein function. wikipedia.orgnih.gov

The detection of dephosphorylation in research settings often relies on the use of synthetic substrates that, upon the removal of their phosphate group, yield a product that can be easily measured. 4-Aminophenyl phosphate serves as such a substrate, particularly for alkaline phosphatase (ALP). caymanchem.comglpbio.com The enzymatic reaction catalyzed by ALP hydrolyzes the phosphate group from 4-aminophenyl phosphate, resulting in the formation of 4-aminophenol (B1666318) (also known as p-aminophenol). biosynth.comnih.govresearchgate.net

The generated 4-aminophenol is an electroactive species, meaning it can be oxidized at an electrode to produce a measurable electrical current. This property forms the basis for various electrochemical detection methods. The magnitude of the current generated is directly proportional to the concentration of 4-aminophenol, which in turn corresponds to the activity of the alkaline phosphatase enzyme. nih.govresearchgate.net This principle is widely applied in techniques like electrochemical enzyme immunoassays (e-ELISAs). biosynth.com

Overview of 4-Aminophenyl Phosphate Disodium's Role as a Research Reagent and Substrate

4-Aminophenyl phosphate disodium (B8443419) is primarily utilized as a substrate for alkaline phosphatase in a variety of research applications. lktlabs.comcaymanchem.com Its key function is to enable the quantification of ALP activity in immunoassays and other biochemical assays. lktlabs.comglpbio.com In an immunoassay, an antibody or antigen is labeled with alkaline phosphatase. When 4-aminophenyl phosphate is introduced, the enzyme catalyzes its conversion to 4-aminophenol, which can then be detected, most commonly through electrochemical methods. nih.govresearchgate.net

The sensitivity of these assays is a significant advantage. Research has demonstrated the use of 4-aminophenyl phosphate in developing ultrasensitive detection methods. For example, it has been employed in strategies involving dual amplified biocatalytic systems and in combination with redox cycling for the detection of pathogens like E. coli O157:H7. lktlabs.com

Furthermore, the versatility of 4-aminophenyl phosphate extends to its use in different sensor formats, including screen-printed amperometric immunosensors for detecting molecules like progesterone (B1679170) in milk. lktlabs.com The choice of 4-aminophenyl phosphate as a substrate is often dictated by the specific requirements of the assay, such as the desired sensitivity and the detection method employed.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 108084-47-5 | lktlabs.comglpbio.combiosynth.comgbiosciences.com |

| Molecular Formula | C6H6NNa2O4P · H2O | lktlabs.com |

| Molecular Weight | 233.09 g/mol | lktlabs.com |

| Synonyms | Disodium 4-aminophenyl phosphate, p-Aminophenyl phosphate disodium salt | lktlabs.combiosynth.com |

| Solubility | Soluble in water to 50 mM | lktlabs.com |

| Storage Temperature | -20°C | lktlabs.comglpbio.com |

Table 2: Mentioned Compounds

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6NNa2O4P |

|---|---|

Molecular Weight |

233.07 g/mol |

IUPAC Name |

disodium;(4-aminophenyl) phosphate |

InChI |

InChI=1S/C6H8NO4P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;/q;2*+1/p-2 |

InChI Key |

LQHGVLDZRKLMCR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N)OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Enzymatic Hydrolysis and Kinetic Characterization in Research Settings

Substrate Specificity of 4-Aminophenyl Phosphate (B84403) Disodium (B8443419) with Phosphohydrolases

The utility of 4-APP as a substrate is intrinsically linked to its specificity for different classes of phosphohydrolases. While it is most prominently used for alkaline phosphatases, its reactivity with other phosphatases has also been a subject of investigation in in vitro settings.

Interaction with Alkaline Phosphatase (ALP) for Activity Quantification

4-Aminophenyl phosphate is a widely recognized and extensively used substrate for the quantification of alkaline phosphatase (ALP) activity. caymanchem.comabcam.comlktlabs.comgbiosciences.com The enzymatic reaction involves the hydrolysis of the phosphate group from 4-APP by ALP, which results in the formation of 4-aminophenol (B1666318) (4-AP). researchgate.netnih.gov This product is electrochemically active and can be easily oxidized, allowing for its detection and quantification through various analytical methods, including electrochemical immunoassays and biosensors. lktlabs.comresearchgate.net

The principle of using 4-APP in ALP activity assays lies in the direct proportionality between the rate of 4-AP production and the concentration of active ALP. This relationship forms the basis for numerous diagnostic and research applications. For instance, in enzyme-linked immunosorbent assays (ELISA), ALP is often conjugated to a secondary antibody, and the addition of 4-APP as a substrate allows for signal generation and quantification of the target analyte. lktlabs.com The resulting electrochemical signal from the oxidation of 4-AP provides a sensitive measure of the amount of ALP present, which in turn correlates with the quantity of the target molecule in the sample. researchgate.net

Compared to other substrates like phenyl phosphate, 4-APP is considered advantageous because its product, 4-aminophenol, is more readily oxidizable and less likely to cause fouling of electrode surfaces, even at higher concentrations. researchgate.netnih.gov This contributes to the development of robust and reversible electrochemical detection systems. researchgate.net

Reactivity with Other Phosphatase Classes in In Vitro Studies

While 4-APP is a canonical substrate for alkaline phosphatase, the broader reactivity of this compound with other classes of phosphatases, such as acid phosphatases and protein tyrosine phosphatases (PTPs), is less extensively documented in dedicated studies with 4-APP itself. However, insights can be drawn from the known substrate specificities of these enzyme families.

Acid phosphatases, which exhibit optimal activity in acidic environments (pH 4-6), also catalyze the hydrolysis of phosphate monoesters. colby.eduebi.ac.uk Studies on acid phosphatases often utilize aryl phosphate esters like p-nitrophenyl phosphate (pNPP) as substrates, indicating that these enzymes can accommodate phenolic leaving groups. colby.edu For example, wheat germ acid phosphatase has been shown to hydrolyze pNPP. colby.edu Given the structural similarity between 4-APP and pNPP, it is plausible that 4-APP could also serve as a substrate for some acid phosphatases, although the efficiency of such a reaction would likely be pH-dependent and potentially lower than that observed with ALP at its optimal alkaline pH. nih.gov

Protein tyrosine phosphatases (PTPs) represent another major class of phosphohydrolases that specifically dephosphorylate phosphotyrosine residues on proteins. nih.gov The natural substrate for PTPs is a phosphorylated tyrosine residue within a polypeptide chain. While small molecule aryl phosphates can sometimes act as substrates or inhibitors for PTPs, the substrate specificity is generally much more stringent compared to alkaline phosphatases. nih.gov The catalytic mechanism and substrate-binding pocket of PTPs are tailored to recognize the specific structural context of a phosphotyrosine residue, making simple, small molecules like 4-APP less likely to be efficient substrates.

Quantitative Enzymatic Kinetics

The study of enzyme kinetics provides valuable information about the catalytic efficiency of an enzyme and its affinity for a substrate. For the interaction between 4-APP and phosphatases, the determination of Michaelis-Menten parameters and the analysis of reaction rates under various conditions are crucial for characterizing the enzymatic process.

Determination of Michaelis-Menten Parameters (Kₘ, Vₘₐₓ)

The enzymatic activity of alkaline phosphatase on 4-aminophenyl phosphate can be described by Michaelis-Menten kinetics. nih.govresearchgate.net The Michaelis-Menten model relates the initial reaction velocity (v) to the substrate concentration ([S]) through the parameters Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate. core.ac.uk

While specific Kₘ and Vₘₐₓ values for the 4-APP and ALP system are not always reported under standardized conditions, studies using the analogous substrate p-nitrophenyl phosphate (pNPP) provide a basis for comparison. For the hydrolysis of pNPP by ALP, a Kₘ value of 0.0290 mM and a Vₘₐₓ of 0.0254 mM/min have been reported. core.ac.uk It has been noted that for various isoforms of human alkaline phosphatase, the Kₘ and Vₘₐₓ values for pNPP can vary depending on the buffer system used, with some buffers acting as phosphoacceptors and influencing the kinetic parameters. nih.gov For instance, in different buffer systems, the Kₘ for pNPP with human liver ALP can range significantly. nih.gov

The following table presents representative Michaelis-Menten parameters for alkaline phosphatase with a similar substrate, p-nitrophenyl phosphate.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (mM/min) | Experimental Conditions |

| E. coli ALP | p-Nitrophenyl phosphate | 0.0290 | 0.0254 | Not specified |

| Bovine Intestinal ALP | p-Nitrophenyl phosphate | Varies with pH | Varies with pH | pH 7-9 |

Data for p-Nitrophenyl phosphate is provided as a reference for a structurally similar substrate.

Analysis of Reaction Rates under Varied Experimental Conditions

The rate of enzymatic hydrolysis of 4-APP by alkaline phosphatase is significantly influenced by experimental conditions such as pH and temperature. The activity of alkaline phosphatase generally increases with pH, with an optimal pH often in the alkaline range, around 9-10. nih.gov Studies using pNPP as a substrate have shown that both the Kₘ and Vₘₐₓ of bovine intestinal alkaline phosphatase increase as the pH is raised from 7 to 9. This suggests that at higher pH values, there may be a conformational change in the enzyme that enhances its catalytic activity.

Temperature also plays a critical role in the reaction rate. For most enzymes, activity increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. For alkaline phosphatase from Bordetella bronchiseptica, the peak activity was observed at 37°C. nih.gov The temperature dependence of the hydrolysis of p-nitrophenyl phosphate by alkaline phosphatase has been shown to follow the Arrhenius equation in both the liquid and glassy states in model systems. nih.gov

The following table summarizes the effect of varied experimental conditions on alkaline phosphatase activity.

| Parameter | Condition | Effect on Reaction Rate |

| pH | Increasing from 7 to 9 | Increases Vₘₐₓ and Kₘ for pNPP hydrolysis by bovine intestinal ALP |

| Optimal pH | Typically around 9-10 for alkaline phosphatases | |

| Temperature | Increasing up to optimum | Increases reaction rate |

| Optimal Temperature | 37°C for Bordetella bronchiseptica ALP |

Inhibition Studies of Phosphatases Using 4-Aminophenyl Phosphate Disodium as a Substrate

Inhibition studies are fundamental to understanding enzyme mechanisms and for the development of therapeutic agents. 4-Aminophenyl phosphate, as a substrate for alkaline phosphatase, is instrumental in assays designed to screen for and characterize enzyme inhibitors. In such assays, the rate of hydrolysis of 4-APP by ALP is measured in the presence and absence of a potential inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition.

The kinetics of inhibition can provide insights into the mechanism of action of the inhibitor. For example, competitive inhibitors will increase the apparent Kₘ of the substrate without affecting Vₘₐₓ, as they compete with the substrate for binding to the active site. nih.gov Studies on the inhibition of calf-intestinal alkaline phosphatase have shown that various phosphate derivatives, such as inorganic phosphate and pyrophosphate, act as competitive inhibitors. nih.gov It was concluded that these inhibitors compete with the substrate for the same active site, as both the Kₘ and the competitive inhibition constant (Kᵢ) values change in a similar manner with pH. nih.gov Therefore, when using 4-APP as a substrate in inhibition assays, it is expected that competitive inhibitors will increase the concentration of 4-APP required to reach half-maximal velocity.

Characterization of Competitive Inhibition Mechanisms

In competitive inhibition, an inhibitor molecule structurally similar to the substrate competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. The use of 4-aminophenyl phosphate as a substrate allows researchers to elucidate the kinetics of competitive inhibitors by measuring the rate of its hydrolysis in the presence and absence of the inhibitor.

Kinetic studies involving competitive inhibitors provide insights into the inhibitor's affinity for the enzyme, denoted by the inhibition constant (Ki), and its effect on the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). In competitive inhibition, Km increases while Vmax remains unchanged.

A study on newly synthesized aminoalkanol derivatives as potential anticancer agents utilized a prostatic acid phosphatase (PAP) inhibition assay to characterize their mechanism of action. nih.gov By measuring the enzymatic activity with and without the potential inhibitors, the researchers determined that the compounds acted as competitive inhibitors. The key kinetic parameters from this study are summarized below. nih.gov

| Parameter | Non-inhibited PAP | PAP with Compound (I) | PAP with Compound (II) |

| Km (mM) | 0.057 | 0.179 | 0.128 |

| Vmax (mM s-1) | 7.35 x 10-5 | 7.35 x 10-5 | 7.35 x 10-5 |

| Ki (mM) | - | 0.014 | 0.043 |

| kcat (s-1) | 1.304 x 10-2 | 1.299 x 10-2 | Not Reported |

| Inhibition Type | - | Competitive | Competitive |

Data sourced from kinetic studies of aminoalkanol derivatives on prostate acid phosphatase. nih.gov

The data clearly shows that for both compounds, the Michaelis constant (Km) increased in the presence of the inhibitor, while the maximum velocity (Vmax) remained constant, a hallmark of competitive inhibition. nih.gov Compound (I) was identified as a stronger competitive inhibitor than compound (II) due to its lower inhibition constant (Ki), indicating a higher affinity for the enzyme's active site. nih.gov Such studies are crucial in pharmacology for developing drugs that competitively inhibit specific enzymes. mdpi.com

Investigation of Non-Competitive and Uncompetitive Inhibition

Beyond competitive inhibition, enzymatic assays using substrates like 4-aminophenyl phosphate are instrumental in investigating other, more complex inhibition mechanisms, such as non-competitive and uncompetitive inhibition.

Non-competitive inhibition occurs when an inhibitor binds to an allosteric site, a site other than the active site, on the enzyme. nih.gov This binding occurs regardless of whether the substrate is bound and reduces the enzyme's catalytic efficiency. nih.gov Consequently, in non-competitive inhibition, Vmax is decreased, but Km remains unchanged because the inhibitor does not interfere with substrate binding. nih.govmdpi.com This mechanism is a key feature of feedback regulation in metabolic pathways; for instance, ATP and alanine (B10760859) act as non-competitive inhibitors of pyruvate (B1213749) kinase. nih.gov

Uncompetitive inhibition is a rarer mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, also at an allosteric site. wikipedia.org This type of inhibition is more effective at high substrate concentrations. In uncompetitive inhibition, both Vmax and Km are decreased proportionally. wikipedia.org This mechanism is relevant in certain cancers where human alkaline phosphatases are over-expressed and can be inhibited uncompetitively by amino acids like leucine (B10760876) and phenylalanine. wikipedia.org

The table below summarizes the kinetic effects that distinguish these inhibition mechanisms.

| Inhibition Type | Effect on Km | Effect on Vmax | Inhibitor Binding Site |

| Competitive | Increases | Unchanged | Active Site (Enzyme only) |

| Non-competitive | Unchanged | Decreases | Allosteric Site (Enzyme or ES Complex) |

| Uncompetitive | Decreases | Decreases | Allosteric Site (ES Complex only) |

While direct studies of non-competitive and uncompetitive inhibition using 4-aminophenyl phosphate were not detailed in the provided context, the principles remain the same. For example, studies on protein phosphatases using the similar substrate p-nitrophenyl phosphate (pNPP) have characterized potent inhibitors like okadaic acid, which demonstrates the utility of such substrates in dissecting complex inhibitory actions. nih.gov

Application in Screening for Novel Enzyme Modulators

The enzymatic hydrolysis of 4-aminophenyl phosphate is a robust and adaptable reaction for high-throughput screening (HTS) of novel enzyme modulators. The generation of an easily detectable product makes it suitable for automated assays designed to test large libraries of chemical compounds for their ability to either inhibit or activate a target enzyme.

In a typical HTS setup for an inhibitor, the enzyme (e.g., alkaline phosphatase) is incubated with the substrate (4-aminophenyl phosphate) and a compound from the library. A decrease in the rate of product formation compared to a control without the compound indicates potential inhibitory activity.

Recent advancements have led to the development of sophisticated screening platforms. For instance, an electrochemical sensor for p-aminophenyl phosphate (pAPP) has been developed using quantum dot-modified electrodes. nih.govresearchgate.net In this system, alkaline phosphatase (ALP) converts pAPP to 4-aminophenol (4AP), which is then electrochemically oxidized, generating a detectable photocurrent. nih.govresearchgate.net This technology provides a basis for spatially resolved measurements, allowing for the screening of multiple enzyme systems on a single, non-structured electrode. nih.gov

The discovery of modulators for various enzymes highlights the importance of such screening assays. These assays are not limited to phosphatases but can be adapted for other enzymes by coupling their activity to a phosphatase-based reporter system.

The following table presents examples of enzyme modulators and their targets, illustrating the types of discoveries enabled by screening methodologies that could employ substrates like 4-aminophenyl phosphate.

| Enzyme Target | Modulator/Inhibitor | Therapeutic Area |

| Fructose 1,6-bisphosphatase (FBPase) | CS-917 (prodrug) | Type 2 Diabetes |

| Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) | Pyridopyrimidine derivatives | Cancer |

| Inositol-tetrakisphosphate 1-kinase (ITPK1) | ATP-competitive inhibitors | Various human diseases |

| Acetylcholinesterase (AChE) | Thiamine, Thiamine pyrophosphate | Neurodegenerative diseases |

This table provides examples of enzyme modulators discovered through screening processes. mdpi.comnih.govresearchgate.netresearchgate.net

The identification of CS-917, a prodrug inhibitor of FBPase, involved assays to characterize the enzymes responsible for its activation, demonstrating the multi-step nature of drug screening and development. nih.gov Similarly, fragment-based screening led to the discovery of potent pyridopyrimidine inhibitors for MAP4K4, a kinase implicated in cancer. researchgate.net These examples underscore the critical role of robust enzymatic assays, for which 4-aminophenyl phosphate is a suitable substrate, in modern drug discovery.

Analytical Methodologies and Electrochemical Detection in Research

Electrochemical Detection Strategies for 4-Aminophenol (B1666318) (Product of Hydrolysis)

The electrochemical detection of 4-aminophenol, the product of the enzymatic hydrolysis of 4-aminophenyl phosphate (B84403) disodium (B8443419), is a cornerstone of its application in research. The electroactive nature of 4-AP allows for sensitive and quantitative measurements using a variety of electrochemical techniques. mdpi.com This detection is based on the oxidation of 4-aminophenol to a quinoneimine species. researchgate.net

Amperometric Detection Principles and Optimization

Amperometric detection is a widely employed electrochemical technique for the quantification of 4-aminophenol. researchgate.net This method involves the application of a constant potential to a working electrode and measuring the resulting current, which is directly proportional to the concentration of the electroactive species, in this case, 4-aminophenol. The principle hinges on the oxidation of 4-AP at the electrode surface.

Optimization of amperometric detection is crucial for achieving high sensitivity and selectivity. Key parameters that are often optimized include:

Applied Potential: The choice of applied potential is critical. It must be sufficient to induce the oxidation of 4-aminophenol but low enough to minimize background currents and potential interferences. For instance, an optimal potential of +325 mV has been utilized with a glassy carbon electrode. nih.gov

pH of the Supporting Electrolyte: The pH of the solution significantly influences the electrochemical behavior of 4-aminophenol. researchgate.net The oxidation peak potential of 4-AP can shift with varying pH, and the highest peak currents are typically observed at a specific pH. nih.gov For example, a pH of 6.5 has been identified as optimal in some studies. nih.gov A pH of 9 is also noted as advantageous for the electrochemical reversibility of 4-aminophenol. acs.org

Electrode Material: The choice of electrode material plays a significant role in the sensitivity and selectivity of the detection. Various materials, including glassy carbon, gold, and modified electrodes, have been investigated. nih.gov Modified electrodes, such as those incorporating nanomaterials like multi-walled carbon nanotubes (MWCNTs) or palladium-ceria composites, have been shown to enhance the catalytic activity and increase the electrochemically active surface area, leading to improved detection limits. nih.govrsc.org

Mobile Phase Composition: In techniques like high-performance liquid chromatography with amperometric detection (HPLC-EC), the composition of the mobile phase, including the type and concentration of the electrolyte and the presence of organic modifiers, is optimized to achieve good separation and detection. nih.gov

The optimization of these parameters allows for the development of highly sensitive amperometric sensors for 4-aminophenol, with detection limits reaching nanomolar levels. researchgate.net

Voltammetric Techniques (Linear Sweep Voltammetry, Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques are powerful tools for studying the electrochemical behavior of 4-aminophenol and for its quantitative determination. These methods involve varying the potential applied to an electrode and measuring the resulting current.

Linear Sweep Voltammetry (LSV): In LSV, the potential is scanned linearly in one direction. als-japan.com This technique provides information about the oxidation potential of 4-aminophenol and can be used for its quantification. researchgate.net

Cyclic Voltammetry (CV): CV involves scanning the potential in a forward and then a reverse direction, creating a cyclic voltammogram. als-japan.com This technique is invaluable for characterizing the redox behavior of 4-aminophenol, including the reversibility of its oxidation. researchgate.netacs.org CV studies have shown that the oxidation of 4-aminophenol is a diffusion-controlled process. researchgate.netnih.gov The peak currents in the voltammogram are proportional to the concentration of 4-aminophenol. researchgate.net

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive voltammetric technique that involves applying a series of regular voltage pulses superimposed on a linear potential sweep. libretexts.org This method offers advantages over LSV, including improved sensitivity and better resolution for distinguishing between different electroactive species. libretexts.org The resulting peak-shaped voltammogram provides a current that is directly proportional to the concentration of the analyte. researchgate.net DPV has been successfully used for the simultaneous determination of 4-aminophenol and other compounds, such as paracetamol. researchgate.net

The table below summarizes the application of these voltammetric techniques in the analysis of 4-aminophenol.

| Voltammetric Technique | Application in 4-AP Analysis | Key Findings |

| Linear Sweep Voltammetry (LSV) | Quantitative determination of 4-AP. | Provides information on the oxidation potential. researchgate.net |

| Cyclic Voltammetry (CV) | Characterization of the redox behavior of 4-AP. | Demonstrates the quasi-reversible, diffusion-controlled oxidation of 4-AP. researchgate.netnih.govacs.org |

| Differential Pulse Voltammetry (DPV) | Highly sensitive quantification of 4-AP. | Enables simultaneous detection of 4-AP and other analytes with high resolution. researchgate.net |

Comparison with Other Electrochemically Active Products (e.g., Phenol (B47542), 1-Naphthol)

The electrochemical properties of 4-aminophenol are often compared to other products of enzymatic reactions used in immunoassays, such as phenol and 1-naphthol. 4-aminophenol is considered a superior substrate product for electrochemical detection compared to phenol. nih.gov This is because 4-aminophenol is more easily oxidized than phenol. nih.gov Furthermore, the oxidation of 4-aminophenol does not lead to electrode fouling, even at higher concentrations, and it exhibits more reversible electrochemical behavior. nih.gov

In a direct comparison with 1-naphthyl phosphate, another substrate for alkaline phosphatase, 4-aminophenyl phosphate has been shown to be a suitable alternative for use in amperometric immunosensors. lktlabs.com The choice between these substrates can depend on the specific application and the desired electrochemical properties.

Development and Application of Enzyme-Linked Assays for Research Tools

4-Aminophenyl phosphate disodium is a key reagent in the development of enzyme-linked assays, particularly for research purposes. Its primary role is as a substrate for alkaline phosphatase (ALP), an enzyme commonly used as a label in these assays. lktlabs.comcaymanchem.com

Integration in Enzyme-Linked Immunosorbent Assays (ELISA) as a Reporter Substrate

In the context of Enzyme-Linked Immunosorbent Assays (ELISA), this compound functions as a reporter substrate. acs.org Alkaline phosphatase, conjugated to a detection antibody, catalyzes the hydrolysis of 4-aminophenyl phosphate to produce 4-aminophenol. nih.govcaymanchem.com The amount of 4-aminophenol generated is directly proportional to the amount of enzyme present, which in turn corresponds to the concentration of the target analyte in the sample. The resulting 4-aminophenol can then be quantified using electrochemical methods, providing a sensitive detection system for the analyte of interest. acs.org This approach has been successfully applied in electrochemical enzyme immunoassays for various analytes. acs.org

Strategies for Signal Amplification in Research Immunoassays

Signal amplification is a critical aspect of developing highly sensitive immunoassays. Several strategies have been developed to enhance the signal generated from the enzymatic conversion of this compound.

One common approach involves the use of nanomaterials. For instance, modifying electrodes with materials like nanoporous gold decorated with palladium-ceria composites can significantly increase the catalytic activity and the electrochemically active surface area, leading to a substantial enhancement in the detection signal of 4-aminophenol. rsc.org This results in a lower limit of detection for the target analyte.

Another strategy is the use of enzyme-based amplification systems. Alkaline phosphatase itself is an efficient catalyst, and its activity can be modulated to enhance the signal. encyclopedia.pubsemanticscholar.org Furthermore, the integration of multiple enzymes in a cascade reaction can lead to a significant increase in the generated signal. semanticscholar.org The use of nanoparticles as carriers for a large number of enzyme molecules is another effective method for signal amplification in immunoassays. nih.gov These strategies, often used in combination, are crucial for the development of ultrasensitive research immunoassays. encyclopedia.pubnih.gov

Biosensor Fabrication and Functionalization for Research Detection

In the realm of analytical research, 4-aminophenyl phosphate (pAPP) serves as a crucial substrate for enzymatic assays, particularly those involving alkaline phosphatase (ALP). The development of sensitive and specific biosensors often hinges on the effective fabrication and functionalization of electrode surfaces. This process involves the strategic immobilization of biological recognition elements, such as enzymes, and the use of advanced materials to enhance the electrochemical signal generated from the enzymatic conversion of pAPP to its electroactive product, 4-aminophenol (4-AP).

The direct immobilization of the substrate, this compound, onto an electrode is not a typical strategy in biosensor development. Instead, research focuses on modifying the electrode surface with functional groups that facilitate the subsequent attachment of biorecognition molecules. A prominent method involves creating an aminophenyl layer on the electrode.

One of the most effective techniques for this surface modification is the electrografting of aminophenyl groups through the electrochemical reduction of diazonium salts, such as 4-nitrobenzene diazonium tetrafluoroborate. mdpi.com This process covalently bonds a nitrophenyl layer to carbon-based electrode surfaces, like glassy carbon electrodes (GCEs). mdpi.com Subsequently, the nitro groups on the surface are electrochemically reduced to amine groups, creating a stable aminophenyl-functionalized surface. mdpi.comswan.ac.uk

For biosensors utilizing 4-aminophenyl phosphate as a substrate, the immobilization of the corresponding enzyme, typically alkaline phosphatase (ALP), is a critical step. nih.gov The choice of immobilization technique significantly affects the biosensor's performance characteristics, including sensitivity, stability, and selectivity, by influencing the enzyme's orientation, activity, and accessibility to the substrate. nih.gov Several methods are employed in research:

Adsorption: This is the simplest method, relying on weak physical interactions like van der Waals forces, hydrogen bonds, and electrostatic interactions between the enzyme and the electrode surface. nih.govyoutube.com While straightforward, it can sometimes lead to enzyme leaching and reduced stability. mdpi.com

Covalent Bonding: This technique forms strong, stable covalent bonds between the functional groups of the enzyme and a modified electrode surface (such as the aminophenyl-functionalized surfaces described previously). nih.govnih.gov This method provides high stability, preventing the enzyme from detaching from the sensor. youtube.com Common chemistries include using agents like glutaraldehyde (B144438) or carbodiimides (EDC/NHS) to link amine or carboxyl groups. mdpi.combohrium.com

Entrapment: This involves trapping the enzyme within the matrix of a polymer or gel on the electrode surface. nih.govnih.gov This method is cost-effective and protects the enzyme from the bulk environment, but it can sometimes create diffusion barriers for the substrate and product. youtube.com

Cross-linking: This method uses a bifunctional reagent to create chemical links between enzyme molecules, forming a three-dimensional network. nih.govnih.gov It is often used in conjunction with other methods, like adsorption, to improve the stability of the immobilized layer. nih.gov

The introduction of nanomaterials like carbon nanotubes and nanoparticles into these schemes has further enhanced enzyme loading and stability, providing a more favorable microenvironment for the enzyme. nih.govnih.gov

Table 1: Comparison of Common Enzyme Immobilization Techniques

| Immobilization Method | Principle of Action | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Adsorption | Weak, non-covalent forces (e.g., van der Waals, electrostatic) bind the enzyme to the support. nih.gov | Simple, mild conditions, generally preserves enzyme activity. youtube.com | Enzyme can leach from the surface; non-specific binding can occur. mdpi.com |

| Covalent Bonding | Formation of stable covalent bonds between the enzyme and the support surface. nih.gov | Strong, stable attachment prevents enzyme leakage; high degree of control. youtube.com | Can potentially alter the enzyme's conformation and affect its active site. youtube.com |

| Entrapment | Physically confining the enzyme within a polymer or gel matrix on the electrode. nih.gov | Protects the enzyme from harsh environmental conditions; reusable. youtube.com | May create mass transfer limitations for the substrate and product. youtube.com |

| Cross-linking | Intermolecular cross-linking of enzyme molecules using a bifunctional reagent. nih.gov | Creates a stable, insoluble enzyme aggregate; high enzyme loading. | Can lead to enzyme denaturation if not optimized; may restrict substrate access. |

A novel application for 4-aminophenyl phosphate is in photobioelectrochemical sensors that use quantum dots (QDs). In one such system, cadmium sulfide (B99878) (CdS) QDs are attached to a gold electrode surface via a 1,4-benzenedithiol (B1229340) linker. nih.gov Alkaline phosphatase (ALP) is immobilized on top of this QD-modified layer.

The detection mechanism proceeds as follows:

In the presence of the sample, the immobilized ALP catalyzes the hydrolysis of pAPP to produce 4-aminophenol (4-AP). nih.gov

When the electrode is illuminated with light, the QDs absorb photons, generating electron-hole pairs. nih.gov

The photogenerated holes facilitate the oxidation of the enzymatically produced 4-AP to 4-quinoneimine (4-QI). nih.gov

The electrons are transferred from the oxidized 4-AP to the QD, and then to the gold electrode, where they are measured as an anodic photocurrent. nih.gov

This photocurrent is directly proportional to the concentration of 4-AP, and thus to the original concentration of pAPP. nih.gov A key feature of this system is its light-switchable nature; no significant oxidation current is observed without illumination, providing excellent control over the measurement. nih.gov Research has shown that the concentration of 4-AP can be reliably detected in the range of 25 µM to 1.5 mM. nih.gov The geometry of the immobilized enzyme layer relative to the QD-modified electrode surface also significantly impacts the maximum photocurrent response. nih.gov

Table 2: Research Findings on QD-Based Photobioelectrochemical Detection

| Parameter | Description | Finding |

|---|---|---|

| Analyte | The product of the enzymatic reaction that is electrochemically detected. | 4-aminophenol (4-AP). nih.gov |

| Substrate | The compound converted by the enzyme to produce the analyte. | p-aminophenyl phosphate (pAPP). nih.gov |

| Enzyme | The biocatalyst immobilized on the sensor surface. | Alkaline Phosphatase (ALP). nih.gov |

| Transducer | The material that converts the chemical reaction into a measurable signal. | Cadmium Sulfide (CdS) Quantum Dots on a Gold (Au) Electrode. nih.gov |

| Detection Principle | The mechanism of signal generation. | Light-triggered oxidation of 4-AP on the QD surface, generating a photocurrent. nih.gov |

| Linear Range | The concentration range over which the sensor response is linear. | 25 µM to 1.5 mM for 4-AP. nih.gov |

Screen-printed electrodes (SPEs) are cost-effective, disposable, and highly versatile platforms for electrochemical analysis, making them ideal for various research applications. tsijournals.comresearchgate.net In the context of pAPP, SPEs are primarily used to detect its enzymatic product, 4-aminophenol. tsijournals.comnih.gov To enhance the sensitivity and selectivity of these devices, the working electrode surface is often modified with nanomaterials.

For instance, research has demonstrated the fabrication of an SPE modified with a nanocomposite of Co3O4 nanoparticles and graphitic carbon nitride (Co3O4@g-C3N4). nih.govresearchgate.net This modification was shown to exhibit excellent electrocatalytic activity towards the oxidation of 4-aminophenol in a neutral phosphate buffer solution. nih.govresearchgate.net Using techniques like differential pulse voltammetry, this sensor achieved a very low detection limit and a wide linear range for 4-AP. nih.gov

Another approach involved modifying an SPE with a graphene-chitosan composite film, which also improved the detection of 4-AP. tsijournals.com The adsorption behavior of p-aminophenol on a carbon/platinum SPE has also been studied, showing that the peak current increases with deposition time, confirming an adsorption-controlled process. tsijournals.com These modified SPEs have been successfully applied to determine 4-AP concentrations in real-world samples, such as water and soil. tsijournals.com

Table 3: Performance of Modified Screen-Printed Electrodes for 4-Aminophenol Detection

| Electrode Modification | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Carbon/Platinum | Differential Pulse Voltammetry | Not specified | 0.045 µM | tsijournals.com |

| Co3O4@g-C3N4/SPE | Differential Pulse Voltammetry | 0.05 - 780.0 | 0.015 µM (1.5 x 10⁻⁸ M) | nih.gov |

| poly-NiTSPc/activated SPE | Differential Pulse Voltammetry | ~0.9 - 22 (~0.1 - 2.4 mg/L) | 0.24 µM (26 µg/L) | bohrium.com |

Applications in Biological and Material Science Research Models

Probing Dephosphorylation Events in Cell-Free and In Vitro Systems

4-Aminophenyl phosphate (B84403) is a well-established substrate for phosphatases, enzymes that catalyze the removal of phosphate groups from molecules. This characteristic makes it invaluable for studying dephosphorylation events in controlled laboratory settings. When a phosphatase acts on 4-Aminophenyl phosphate, it hydrolyzes the phosphate ester bond, yielding 4-aminophenol (B1666318) (4-AP) and an inorganic phosphate. researchgate.netnih.gov The production of 4-aminophenol, which is an electroactive and chromogenic species, forms the basis for various detection methods. researchgate.netsbspl.com.sg

Researchers frequently use 4-Aminophenyl phosphate to quantify the activity of phosphatases, such as alkaline phosphatase (ALP) and acid phosphatase (ACP), in complex biological mixtures like cellular lysates and tissue homogenates. caymanchem.comelabscience.com The enzymatic reaction results in the production of phenol (B47542), which can be measured to determine the concentration and activity of the phosphatase. caymanchem.com

For instance, in one common method, the phenol produced reacts with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent like potassium ferricyanide. This reaction forms a red-colored quinone derivative. sbspl.com.sgelabscience.com The intensity of the resulting color, which can be measured using a spectrophotometer, is directly proportional to the phosphatase activity in the sample. sbspl.com.sg This allows for the precise quantification of enzyme levels in various biological preparations. The principle of this reaction is detailed in the table below.

| Step | Reactants | Enzyme/Reagent | Product | Detection Method |

| 1. Hydrolysis | 4-Aminophenyl phosphate | Alkaline or Acid Phosphatase | 4-Aminophenol + Phosphate | - |

| 2. Color Reaction | 4-Aminophenol + 4-Aminoantipyrine | Potassium Ferricyanide (oxidizing agent) | Red-colored complex | Spectrophotometry |

This table outlines the two-step process commonly used to measure phosphatase activity with 4-Aminophenyl phosphate. The initial enzymatic hydrolysis is followed by a chemical reaction to produce a measurable colored product.

Beyond simply measuring enzyme activity, 4-Aminophenyl phosphate serves as a critical tool for investigating biochemical pathways where phosphate metabolism is a key regulatory step. Phosphatases like ALP are integral to a wide array of cellular processes, including cell growth, signal transduction, and apoptosis. nih.gov By using 4-Aminophenyl phosphate as a substrate, researchers can monitor the activity of these enzymes under various experimental conditions, providing insights into the regulation of these pathways.

The ability to detect the product, 4-aminophenol, electrochemically offers another sensitive method for these studies. researchgate.netlktlabs.com This approach has been used in the development of ultrasensitive immunosensors, where the phosphatase enzyme is used as a label. The high turnover rate and broad substrate specificity of ALP make it a popular choice for such applications. nih.gov

Role in High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for their effects on a specific biological target. 4-Aminophenyl phosphate is a suitable substrate for HTS assays designed to find modulators (inhibitors or activators) of phosphatase activity.

The enzymatic assay using 4-Aminophenyl phosphate is highly amenable to automation. nih.gov The simple "mix-and-read" format, where the generation of a colored or fluorescent product is measured after a set incubation time, is ideal for robotic liquid handling systems and automated plate readers used in HTS. nih.govumn.edu Large libraries of compounds can be screened in multi-well plates, where each well contains the phosphatase enzyme, the 4-Aminophenyl phosphate substrate, and a different test compound. A change in the signal compared to a control well indicates that the compound has affected the enzyme's activity.

A key goal in HTS is to reduce the volume of reagents used, which lowers costs and allows for the testing of more compounds. The sensitivity of detection methods associated with 4-Aminophenyl phosphate and its derivatives facilitates the miniaturization of assay formats, for example, into 1536-well plates. umn.edu The development of highly sensitive fluorescent or electrochemical detection systems means that even minute amounts of product generated in these small volumes can be accurately quantified, ensuring the reliability of the screening results and maximizing research throughput. umn.edu

Surface Modification and Electrografting in Material Science Research

In the field of material science, 4-Aminophenyl phosphate is used for the functionalization and modification of conductive surfaces through a process called electrografting. rsc.org This technique creates a stable, covalent bond between an organic molecule and a substrate, such as a glassy carbon or gold electrode. mdpi.comresearchgate.net

The process typically involves the in situ generation of a diazonium salt from the amino group of 4-Aminophenyl phosphate. mdpi.comresearchgate.net This is achieved by reacting it with sodium nitrite (B80452) in an acidic medium. The resulting diazonium cation is then electrochemically reduced at the electrode surface, which leads to the formation of an aryl radical that covalently bonds to the surface, creating a thin organic layer of phenyl phosphate moieties. mdpi.com

Electrografting onto Glassy Carbon Electrodes for Functionalization

The functionalization of electrode surfaces is a critical step in developing advanced electrochemical devices and sensors. Electrografting is a powerful technique used to create stable, covalently bonded organic layers on conductive surfaces. In this context, 4-Aminophenyl phosphate has been successfully employed for the surface modification of glassy carbon electrodes (GCEs). nih.govnih.gov

The process involves the in situ generation of diazonium derivatives from 4-Aminophenyl phosphate. nih.govnih.gov This is typically achieved through a diazotization reaction in an electrochemical cell, where an amino group on the phenyl ring is converted into a diazonium salt. nih.govmdpi.com The subsequent electrochemical reduction of these in situ-generated diazonium compounds leads to the formation of reactive aryl radicals that covalently bond to the glassy carbon surface, resulting in a functionalized electrode. nih.govnih.gov

This electrografting process creates a thin, immobilized organic layer of phenyl phosphate moieties on the GCE. nih.govnih.gov The presence of this layer fundamentally alters the surface properties of the electrode, providing a new platform for further modifications and applications. nih.govmdpi.com The successful grafting and the chemical composition of the modified surface can be confirmed through various surface analysis techniques. mdpi.comnih.gov

Table 1: Electrografting of 4-Aminophenyl Phosphate onto Glassy Carbon Electrode

| Parameter | Description | Reference |

|---|---|---|

| Precursor Compound | 4-Aminophenyl phosphate monosodium salt | nih.govmdpi.com |

| Electrode Material | Glassy Carbon (GC) | nih.govnih.gov |

| Method | Electrochemical grafting via in situ generated diazonium derivatives | nih.govnih.gov |

| Key Reaction | Diazotization followed by electrochemical reduction | nih.gov |

| Resulting Surface | Phenyl phosphate (Ph-PO₄) layer covalently bonded to the GC electrode | nih.gov |

| Purpose | To immobilize an organic layer and alter the electrochemical and surface properties of the electrode | nih.govnih.gov |

Application in Tuning Catalytic Activity of Hybrid Electrodes (e.g., for Hydrogen Evolution Reaction)

The functionalized glassy carbon electrodes, prepared as described above, serve as a template for the development of hybrid electrodes with tailored catalytic activities, particularly for the hydrogen evolution reaction (HER). nih.govnih.gov The HER is a critical reaction in water splitting for hydrogen production, a key component of future clean energy systems. nih.gov

The phenyl phosphate layer electrografted onto the GCE acts as a platform for the subsequent electrodeposition of metal nanoparticles, such as palladium (Pd) and cobalt (Co). nih.govnih.govmdpi.com This process results in the formation of hybrid materials where the metal nanoparticles are supported by the organic ionic layer. mdpi.com

Research has shown that these hybrid electrodes exhibit enhanced electrocatalytic performance for the HER compared to electrodes without the 4-Aminophenyl phosphate modification. nih.govnih.gov The key findings indicate a synergistic effect between the attached phenyl phosphate moieties and the electrodeposited metal catalysts. nih.gov This synergy leads to a lower overpotential required to drive the HER and increased stability of the catalyst. nih.gov The ionic nature and the presence of heteroatoms in the 4-Aminophenyl phosphate layer are thought to play a crucial role in this improved catalytic activity. nih.govnih.gov

Table 2: Performance of Hybrid Electrodes in Hydrogen Evolution Reaction

| Hybrid Electrode | Key Performance Metric | Observation | Reference |

|---|---|---|---|

| Pd nanoparticles on Ph-PO₄ functionalized GCE | Electrocatalytic Activity | Enhanced performance for HER | nih.govnih.gov |

| Co nanoparticles on Ph-PO₄ functionalized GCE | Electrocatalytic Activity | Enhanced performance for HER | nih.govnih.gov |

| General Hybrid Electrodes | Overpotential | Lower overpotential observed for HER | nih.gov |

| General Hybrid Electrodes | Stability | Higher stability of the catalyst | nih.gov |

Synthetic Chemistry and Molecular Engineering of Aminophenyl Phosphate Derivatives for Research

Chemical Synthesis of 4-Aminophenyl Phosphate (B84403) Disodium (B8443419) and Related Analogs for Research Purposes

The synthesis of 4-aminophenyl phosphate disodium and its analogs is a critical process for their application in research. A common route to 4-aminophenyl phosphate involves the phosphorylation of 4-aminophenol (B1666318). For instance, a method for synthesizing tris(4-aminophenyl) thiophosphate (TPTA) involves the reaction of p-aminophenol with phosphorus thiochloride, catalyzed by an acid binding agent like a triethylamine/pyridine (B92270) mixture. researchgate.net The subsequent hydrolysis of the resulting product can yield the desired aminophenyl phosphate derivative. researchgate.net Another approach starts from 4-nitrophenol, which is first phosphorylated and then the nitro group is reduced to an amino group. The synthesis of disodium 4-nitrophenylphosphate, a precursor to the amino derivative, can be achieved by reacting p-nitrophenyl phosphate di(tris) salt with sodium hydroxide. chemicalbook.com The subsequent reduction of the nitro group can be carried out using various reducing agents, such as hydrogen gas with a palladium catalyst. researchgate.net

The synthesis of various analogs of 4-aminophenyl phosphate has also been explored to create compounds with tailored properties for specific research needs. For example, new para-aminophenol derivatives have been synthesized that incorporate fragments of acetic acid, saturated fatty acids, and monoethanolamine. nih.gov These modifications can alter the compound's solubility, reactivity, and biological activity. The synthesis of N-(4-aminophenyl)-substituted benzamides and 4-amino-N-substituted benzamides has been achieved through multi-step reactions involving the formation of amide bonds and subsequent reduction of a nitro group. researchgate.net Furthermore, the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for certain pharmaceuticals, has been developed through various routes, some starting from 4-nitroaniline (B120555) or 2-(2-chloroethoxy)acetic acid. google.comgoogle.com

The table below summarizes some of the key synthetic methods and starting materials for 4-aminophenyl phosphate and its analogs.

| Target Compound | Starting Materials | Key Reagents/Conditions | Reference |

| Tris(4-aminophenyl) thiophosphate | p-Aminophenol, Phosphorus thiochloride | Triethylamine/Pyridine | researchgate.net |

| Disodium 4-nitrophenylphosphate | p-Nitrophenyl phosphate di(tris) salt | Sodium hydroxide | chemicalbook.com |

| N-(4-aminophenyl)-substituted benzamides | p-Nitroaniline, Acyl chlorides | SOCl₂, Pd/C, H₂ | researchgate.net |

| 4-Amino-N-substituted benzamides | p-Nitrobenzoic acid, Anilines | SOCl₂, Pd/C, H₂ | researchgate.net |

| 4-(4-Aminophenyl)morpholin-3-one | 4-Nitroaniline or 2-(2-chloroethoxy)acetic acid | Various multi-step syntheses | google.comgoogle.com |

| para-Aminophenol derivatives | para-Aminophenol | Acetic acid, fatty acids, monoethanolamine | nih.gov |

Derivatization Strategies for Creating Novel Research Probes and Labels

The amino group of 4-aminophenyl phosphate serves as a versatile anchor for the attachment of various functional moieties, enabling the creation of a wide range of research probes and labels. These derivatization strategies are crucial for developing tools to study biological processes with high specificity and sensitivity.

Incorporation into Fluorescent Probes for In Vitro Studies

4-Aminophenyl phosphate derivatives are valuable components in the design of fluorescent probes, particularly for detecting enzyme activity. A common strategy involves creating a "pro-fluorophore" where the phosphate group masks the fluorescence of a nearby dye. Upon enzymatic cleavage of the phosphate by an enzyme like alkaline phosphatase (ALP), the fluorophore is liberated, leading to a "turn-on" fluorescence signal. frontiersin.org

For instance, aminophenyl fluorescein (B123965) (APF) has been developed to detect the halogenating activity of myeloperoxidase and eosinophil peroxidase. nih.gov In this system, the non-fluorescent APF is oxidized by hypochlorous or hypobromous acid, products of these enzymes, to the highly fluorescent fluorescein. nih.gov Similarly, 2-(4-aminophenyl) benzothiazole (B30560) (APBT) has been used in combination with other fluorescent dyes for the detailed structural analysis of bacterial spores. nih.gov

Another approach involves conjugating a phosphorylated phenol (B47542) to a fluorophore scaffold like 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF). The resulting probe, TCF-ALP, exhibits a significant "turn-on" fluorescence response upon hydrolysis of the phosphate group by ALP. frontiersin.org BODIPY-based fluorescent probes have also been synthesized and functionalized with groups like pyridine and dimethylaminopyridine to improve water solubility and facilitate live-cell imaging. frontiersin.org These probes have shown promise for imaging in living cells and even in vivo in mouse models. frontiersin.org

Synthesis of Conjugates for Bioconjugation in Research (e.g., with proteins, peptides)

The amino group of 4-aminophenyl phosphate and its derivatives provides a reactive site for conjugation to biomolecules such as proteins and peptides. This bioconjugation is essential for creating targeted probes, affinity reagents, and other tools for biological research.

Commonly, the amino group is targeted by reagents that form stable amide or thiourea (B124793) bonds. N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins, forming stable amide linkages. rsc.org Isothiocyanates are another class of reagents that react with amines to form stable thiourea bonds and are used for labeling proteins. rsc.org

While direct conjugation of 4-aminophenyl phosphate can be challenging due to the presence of the phosphate group, its derivatives are often used. For example, the amino group of an aminophenyl-containing molecule can be reacted with an activated carboxyl group on a protein or peptide. The synthesis of (aminophenyl)porphyrins and their subsequent reaction with siloxane moieties bearing epoxy or carboxyl functional groups demonstrates the utility of the amino group in creating complex molecular architectures. researchgate.net These strategies allow for the covalent attachment of the aminophenyl phosphate moiety or its derivatives to biomolecules, enabling the study of their interactions and functions.

Design of Precursors for Other Research Compounds and Reagents

Beyond its direct use in probes and conjugates, 4-aminophenyl phosphate and its analogs serve as important precursors for the synthesis of a variety of other research compounds and reagents. The reactivity of the amino group allows for its transformation into other functional groups, opening up a wide range of synthetic possibilities.

For example, 4-aminophenyl glycosides have been synthesized as precursors for creating carbohydrate layers on various materials through aryldiazonium chemistry. researchgate.net These glycosylated surfaces are valuable for studying protein-carbohydrate interactions and for applications in biomaterials. The synthesis involves the initial preparation of the aminophenyl glycoside, which is then converted to a reactive diazonium salt for surface modification. researchgate.net

Computational and Theoretical Investigations of 4 Aminophenyl Phosphate Disodium

Molecular Docking Studies with Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Aminophenyl phosphate (B84403) (pAPP), a well-known substrate for alkaline phosphatase (ALP), molecular docking studies are crucial for understanding the specific interactions that govern its binding and subsequent hydrolysis.

While specific molecular docking studies focusing solely on 4-Aminophenyl phosphate disodium (B8443419) are not extensively detailed in publicly available literature, the principles of substrate binding to phosphatases are well-established through studies of related compounds and inhibitors. Docking interactions are known to be a primary determinant of substrate specificity for protein phosphatases. science.gov For alkaline phosphatase, the active site is a highly conserved region containing key amino acid residues and metal ions that are essential for catalysis.

The table below outlines the probable key interactions between 4-Aminophenyl phosphate and the active site of alkaline phosphatase, as inferred from studies on similar substrates and inhibitors. researcher.lifebohrium.com

| Interaction Type | 4-Aminophenyl Phosphate Moiety | Alkaline Phosphatase Active Site Component | Expected Role |

| Metal Coordination | Phosphate Group | Zinc Ions (Zn1, Zn2) | Polarization of the P-O bond, facilitating nucleophilic attack. |

| Hydrogen Bonding | Phosphate Group | Arginine Residues | Stabilization of the substrate in the active site. |

| Hydrogen Bonding | Amino Group | Aspartate/Glutamate Residues | Orientation and specificity of the substrate. |

| van der Waals | Phenyl Ring | Hydrophobic Pockets | Enhancement of binding affinity. |

These interactions collectively ensure the correct positioning of the substrate for the subsequent catalytic hydrolysis reaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For 4-Aminophenyl phosphate, these calculations can provide insights into properties like charge distribution, molecular orbital energies (HOMO and LUMO), and the reactivity of different parts of the molecule.

The calculated HOMO and LUMO energies can be used to predict the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller energy gap suggests that the molecule is more reactive. In the context of its role as a substrate, these calculations could help in understanding how the electronic structure of 4-Aminophenyl phosphate makes it a suitable substrate for enzymatic hydrolysis.

Furthermore, quantum chemical calculations can be used to model the reaction pathway of hydrolysis, providing information about the transition state and the activation energy, which complements the simulations discussed in the next section.

Simulation of Reaction Mechanisms and Transition States in Theoretical Models

The hydrolysis of phosphate monoesters, such as 4-Aminophenyl phosphate, is a fundamental reaction in biochemistry. Theoretical simulations provide a means to explore the detailed mechanism of this reaction, including the structure of the transition state. The hydrolysis of phosphate monoesters is thought to proceed through either a dissociative or an associative mechanism, or a concerted pathway that has characteristics of both. acs.org

Computational studies on the hydrolysis of p-nitrophenyl phosphate (pNPP), a close analog of 4-Aminophenyl phosphate, have provided significant insights into these mechanisms. acs.orgresearchgate.net These studies suggest that the reaction can proceed via two main pathways: a solvent-assisted mechanism and a substrate-assisted mechanism.

Solvent-assisted mechanism: In this pathway, a water molecule acts as the nucleophile, attacking the phosphorus atom, while another water molecule acts as a general base to deprotonate the attacking water. This pathway generally proceeds through a more dissociative transition state. researchgate.net

Substrate-assisted mechanism: Here, one of the non-bridging oxygen atoms of the phosphate group itself acts as the general base to activate the attacking water molecule. This leads to a more compact, associative transition state. researchgate.net

For phosphate monoesters with good leaving groups, like the p-nitrophenoxy group, the solvent-assisted pathway with a dissociative transition state is generally favored. researchgate.net Given the structural similarity, it is reasonable to predict that the hydrolysis of 4-Aminophenyl phosphate would also favor a solvent-assisted, dissociative-like concerted mechanism. Theoretical models can calculate the energy barriers for these different pathways and determine the most likely reaction coordinate. dntb.gov.ua

The transition state for the hydrolysis of pNPP has been shown to involve significant P-O bond cleavage to the leaving group, which is characteristic of a dissociative pathway. acs.org Similar characteristics would be expected for the transition state of 4-Aminophenyl phosphate hydrolysis.

Comparative Computational Analysis with Other Phosphatase Substrates and Inhibitors

Computational methods are invaluable for comparing the properties and behaviors of different phosphatase substrates and inhibitors. Such comparative analyses can elucidate the factors that determine substrate specificity and catalytic efficiency.

Experimentally, 4-Aminophenyl phosphate (pAPP) has been compared with other alkaline phosphatase substrates like ascorbic acid 2-phosphate (AAP) and 1-naphthyl phosphate. mdpi.com These studies have shown that pAPP often requires lower detection potentials and yields higher signals in electrochemical assays, indicating it is a highly efficient substrate. mdpi.com A computational analysis could provide the molecular basis for these observations by comparing the binding energies, electronic properties, and hydrolysis reaction barriers of these different substrates.

A theoretical comparison of the hydrolysis of p-nitrophenyl phosphate (pNPP) and p-nitrophenyl sulfate (B86663) (pNPS) has demonstrated that despite their structural similarities, they can proceed through different transition states. acs.org Such a comparative computational approach could be applied to 4-Aminophenyl phosphate and other phosphate-based substrates to understand the subtle differences in their reactivity and interaction with the enzyme.

Molecular docking studies can also be used to compare the binding of different inhibitors to the active site of alkaline phosphatase. By comparing the docking scores and interaction patterns of known inhibitors with that of a substrate like 4-Aminophenyl phosphate, it is possible to understand the structural features that are important for inhibition versus catalysis. For instance, studies on quinolone derivatives as alkaline phosphatase inhibitors have used molecular docking to identify key binding interactions within the active site. bohrium.com A comparative docking study including 4-Aminophenyl phosphate could reveal why it acts as a substrate while other molecules act as inhibitors.

Emerging Research Directions and Future Perspectives

Integration with Advanced Spectroscopic Techniques for In Situ Research

The real-time, in situ monitoring of enzymatic reactions is crucial for understanding biological processes and for the development of responsive diagnostic tools. 4-Aminophenyl phosphate (B84403) disodium (B8443419) (pAPP) is at the forefront of this research, particularly through its integration with advanced spectroscopic and electrochemical methods.

A notable advancement is the development of photoelectrochemical sensors that utilize quantum dots (QDs). In these systems, a QD-modified electrode serves as a light-controlled transducer for the detection of 4-aminophenol (B1666318) (4-AP), the product of pAPP hydrolysis by ALP. researchgate.netnih.gov The principle lies in the light-induced generation of electron-hole pairs in the QDs, which facilitates the oxidation of 4-AP and produces a measurable photocurrent. researchgate.netnih.gov This approach allows for the enzymatic reaction to be monitored in real-time by simply switching a light source on and off, offering a high degree of temporal control over the measurement. nih.gov The enzymatic activity of ALP, and consequently the photocurrent, can be described by Michaelis-Menten kinetics, with detection ranges for pAPP demonstrated from 25 µM to 1 mM. researchgate.netnih.gov

Beyond electrochemical methods, other spectroscopic techniques are being explored for the in situ study of enzyme kinetics. For instance, Electron Paramagnetic Resonance (EPR) spectroscopy has been proposed for determining the activity of enzymes by monitoring the thiol-disulfide exchange with stable nitroxyl (B88944) biradicals. nih.gov While not directly involving pAPP, this highlights a trend towards using advanced spectroscopic methods for real-time enzymatic analysis. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is being used for the time-course analysis of enzymatic reactions, allowing for the simultaneous quantification of multiple metabolites, including substrates and products. mdpi.com These techniques, in conjunction with substrates like pAPP, hold the potential to provide a more comprehensive understanding of enzyme dynamics in complex biological milieu.

Table 1: Comparison of In Situ Monitoring Techniques for Enzymatic Reactions

| Technique | Principle | Application with Aminophenyl Phosphate Chemistry | Advantages |

|---|---|---|---|

| Photoelectrochemical Sensing with QDs | Light-induced oxidation of 4-aminophenol on a quantum dot-modified electrode. researchgate.netnih.gov | Direct, real-time monitoring of ALP activity using pAPP as a substrate. researchgate.netnih.gov | High sensitivity, light-switchable control, potential for spatially resolved measurements. researchgate.netnih.gov |

| Electron Paramagnetic Resonance (EPR) | Monitoring changes in the spin state of radical probes upon enzymatic reaction. nih.gov | Indirectly applicable by using thiol-containing products for detection. | High sensitivity, suitable for opaque or scattering media. nih.gov |

Development of Multi-Analyte Biosensors Utilizing Aminophenyl Phosphate Chemistry

The simultaneous detection of multiple biomarkers is a critical goal in clinical diagnostics, as it can provide more accurate and comprehensive information for disease diagnosis and monitoring. nih.gov Aminophenyl phosphate chemistry is playing a significant role in the development of such multi-analyte biosensors, primarily through its use in multiplexed immunoassays. nih.gov

In a multiplexed immunoassay format, different antibodies can be immobilized on separate locations on a sensor array or on distinct populations of beads. nih.govrsc.org The presence of the target analyte leads to the binding of an ALP-labeled secondary antibody. The addition of pAPP then results in the localized production of an electrochemically active product, 4-aminophenol, which can be detected at a specific electrode. nih.gov By measuring the signal at different locations or from different bead populations, multiple analytes can be quantified simultaneously. For example, a multiplexed biosensor has been developed for the detection of bladder cancer markers, nuclear mitotic apparatus protein 1 and complement factor H-related 1 protein, using pAPP as the substrate for ALP. nih.gov

The versatility of this approach allows for its integration into various detection platforms, including microfluidic devices, which enable the analysis of small sample volumes and offer the potential for high-throughput screening. rsc.org The development of these platforms is driven by the need to detect biomarkers that can be present at vastly different concentrations, a challenge that requires innovative assay design and signal amplification strategies. nih.gov

Table 2: Examples of Multi-Analyte Biosensor Platforms

| Platform | Detection Principle | Role of Aminophenyl Phosphate Chemistry | Example Analytes |

|---|---|---|---|

| Spatially Resolved Immunoassays | Amperometric detection of 4-aminophenol at distinct electrodes on an array. nih.gov | pAPP is the substrate for ALP, generating the detectable signal. nih.gov | Bladder cancer proteins. nih.gov |

| Bead-Based Immunoassays | Fluorescent or electrochemical detection from optically or spatially encoded beads. rsc.org | Can be adapted for ALP-pAPP system for signal generation on specific bead subpopulations. | Cytokines (TNF-α, IL-6, etc.). rsc.org |

Expansion into Novel Areas of Environmental Enzymology Research

The study of enzyme activities in environmental matrices such as soil and water is essential for understanding biogeochemical cycles and assessing the health of ecosystems. agriculturejournals.cz Aminophenyl phosphate chemistry, particularly through the use of chromogenic and fluorogenic substrates, is a valuable tool in this field.

Phosphatases are ubiquitous in the environment and play a critical role in the mineralization of organic phosphorus, making it available for uptake by organisms. cifor-icraf.org The activity of these enzymes is often used as an indicator of soil quality and microbial activity. agriculturejournals.cz While p-nitrophenyl phosphate (pNPP) has been a commonly used substrate for assaying soil phosphatase activity, there is a growing interest in alternative substrates that may more accurately reflect the hydrolysis of natural organic phosphates. researchgate.netillinois.edu The principles developed for pNPP assays, including methods for sample handling, storage, and assay optimization, are directly transferable to the use of pAPP. cifor-icraf.org

Furthermore, the detection of alkaline phosphatase activity in environmental water samples is crucial for monitoring water quality and understanding the phosphorus cycle. nih.gov Elevated ALP activity can be an indicator of phosphorus limitation in aquatic ecosystems. nih.govuni-plovdiv.bg The development of sensitive and selective probes for ALP, including those based on the hydrolysis of phosphate esters, provides a means to assess the phosphorus status of these environments. nih.gov The use of pAPP in such assays offers the advantage of producing an electrochemically detectable product, which can be beneficial in turbid or colored water samples where colorimetric or fluorimetric methods may be subject to interference. mdpi.com

Table 3: Application of Phosphatase Substrates in Environmental Analysis

| Substrate | Analyte/System | Detection Method | Significance |

|---|---|---|---|

| p-Nitrophenyl phosphate (pNPP) | Soil phosphatase activity | Colorimetry | Standard method for assessing soil health and phosphorus cycling. researchgate.netillinois.edu |

| 4-Aminophenyl phosphate (pAPP) | Soil and water phosphatase activity | Electrochemistry, Colorimetry | Offers an alternative with electrochemical detection, suitable for turbid samples. nih.govmdpi.com |

Potential for Functional Material Design in Chemical Research

The unique chemical structure of 4-aminophenyl phosphate, combining an aromatic amine and a phosphate group, presents intriguing possibilities for the design of novel functional materials. The amine group can serve as a monomer for polymerization or as a site for further chemical modification, while the phosphate group can impart properties such as water solubility, metal chelation, and flame retardancy. mdpi.com

Research into functional polymers has demonstrated the utility of aminophenyl moieties in creating materials with desirable electronic and thermal properties. For example, new aromatic polyimides have been synthesized from diamines containing aminophenyl groups, resulting in polymers with high thermal stability and reversible electrochromic properties. researchgate.net These materials can change color in response to an applied electrical potential, making them suitable for applications such as electrochromic devices.

The Kabachnik-Fields reaction, a multicomponent reaction that produces α-aminophosphonates, provides a powerful tool for synthesizing functional polymers with pendent α-aminophosphonate groups. mdpi.com These polymers exhibit important properties such as metal chelation and flame retardancy. mdpi.com While not a direct polymerization of pAPP, this illustrates the potential of combining amine and phosphorus functionalities within a polymer structure to achieve specific functions. The synthesis of main-chain phosphorus-containing polymers, such as polyphosphazenes and polyphosphoesters, is another area of active research with applications in biomedicine. nih.gov The incorporation of aminophenyl groups into such polymer backbones could lead to new materials with tailored biological activities and physical properties. The development of functional polymers for applications in energy, water treatment, and biomedicine is a rapidly growing field, and the chemical motifs present in 4-aminophenyl phosphate are well-suited for exploitation in this area. researchgate.netnih.gov

Q & A

Q. What is the standard protocol for quantifying alkaline phosphatase (ALP) activity using 4-aminophenyl phosphate disodium?

- Methodological Answer : Prepare a reaction mixture containing 25 µL of 10 mM this compound in a buffer system (e.g., 10 mM phosphate buffer, pH 7.0). Incubate with ALP at 37°C, and measure phenol production spectrophotometrically at 270 nm. Calibrate with a phenol standard curve to determine ALP activity. Ensure solutions are protected from light and stored at -20°C to maintain stability .

Q. How does this compound compare to other ALP substrates in sensitivity?

- Methodological Answer : Unlike chromogenic substrates (e.g., 4-nitrophenyl phosphate), this compound requires coupling reactions (e.g., with diazonium salts) to generate detectable products. Sensitivity depends on the molar extinction coefficient of the final product (e.g., phenol derivatives). Validate detection limits via serial dilution assays and compare with alternative substrates using kinetic parameters (e.g., Vmax and Km) .

Q. What buffer systems are compatible with this compound in enzymatic assays?

- Methodological Answer : Use phosphate-based buffers (e.g., 10 mM dibasic sodium phosphate) adjusted to pH 7.0–8.5 for optimal ALP activity. Avoid citrate buffers, as they may chelate metal ions critical for ALP function. Verify buffer stability by monitoring pH changes during prolonged incubations .

Advanced Research Questions

Q. How can researchers address inconsistent kinetic data when using this compound in ALP assays?

- Methodological Answer : Discrepancies may arise from buffer impurities (e.g., residual citric acid) or light-induced degradation of the substrate. Perform purity validation via HPLC (>98% purity) and test buffer components separately. Use freshly prepared solutions and control for ambient light exposure. Cross-validate results with orthogonal methods (e.g., fluorometric assays) .

Q. What experimental design strategies optimize this compound-based assays for high-throughput screening?

- Methodological Answer : Implement a Central Composite Design (CCD) to optimize substrate concentration, buffer pH, and incubation time. For example, vary substrate concentrations (5–20 mM) and pH (6.5–8.5) in a 2² factorial design with center points. Use response surface methodology to identify optimal conditions for signal-to-noise ratios .

Q. How does the stability of this compound impact long-term enzymatic studies?

- Methodological Answer : Degradation occurs under prolonged storage (>6 months at -20°C) or exposure to acidic/basic conditions. Monitor stability via LC-MS to detect hydrolysis products (e.g., free 4-aminophenol). For long-term studies, aliquot the substrate and validate activity monthly using a reference ALP sample .

Q. What are the implications of using this compound in complex biological matrices (e.g., serum or cell lysates)?